3-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a pyrazole and chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2H-CHROMEN-2-ONE: Lacks the propenoyl group, which may affect its reactivity and biological activity.
3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOIC ACID: Contains a carboxylic acid group instead of the chromenone moiety, leading to different chemical properties and applications.
Uniqueness
3-[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is unique due to its combination of a pyrazole and chromenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H16N2O3/c1-3-20-12(2)14(11-19-20)8-9-16(21)15-10-13-6-4-5-7-17(13)23-18(15)22/h4-11H,3H2,1-2H3/b9-8+ |
InChI Key |
RVFIEFTYIHYUDO-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
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